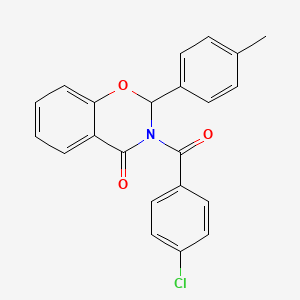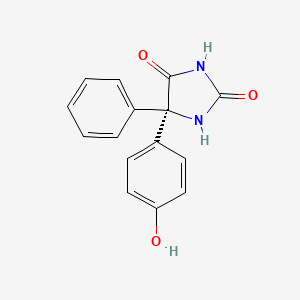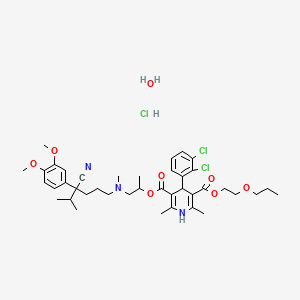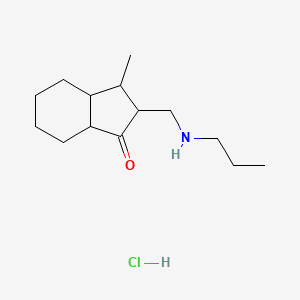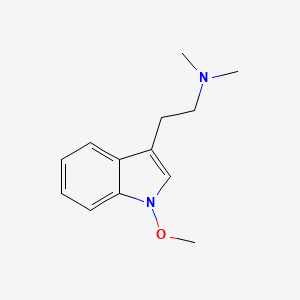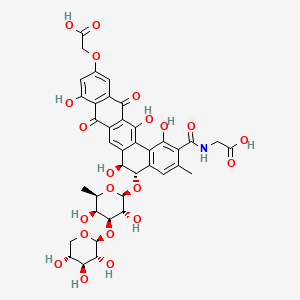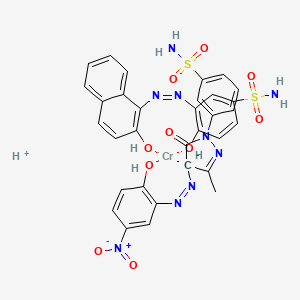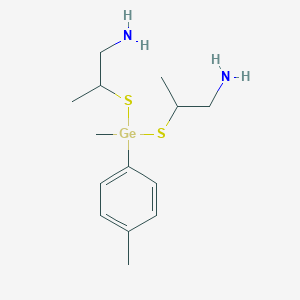
2,2'-((Methyl(p-tolyl)germylene)dithio)bis(1-propylamine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-((Methyl(p-tolyl)germylene)dithio)bis(1-propylamine) is a complex organogermanium compound It features a germylene core bonded to a methyl group and a p-tolyl group, with two dithio linkages connecting to 1-propylamine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((Methyl(p-tolyl)germylene)dithio)bis(1-propylamine) typically involves the reaction of a germylene precursor with appropriate thiol and amine reagents under controlled conditions. The reaction conditions often include:
Solvent: Common solvents such as toluene or THF (tetrahydrofuran) are used.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts like palladium or platinum may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-((Methyl(p-tolyl)germylene)dithio)bis(1-propylamine) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the germylene core to a germane.
Substitution: The amine or thiol groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various alkylating or acylating agents can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce germane derivatives.
Applications De Recherche Scientifique
2,2’-((Methyl(p-tolyl)germylene)dithio)bis(1-propylamine) has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.
Medicine: Research is ongoing into its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other organogermanium compounds.
Mécanisme D'action
The mechanism by which 2,2’-((Methyl(p-tolyl)germylene)dithio)bis(1-propylamine) exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The germylene core can coordinate with metal centers, influencing catalytic activity. The dithio linkages and amine groups can form hydrogen bonds or coordinate with other molecules, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(germylene) compounds: These compounds have similar germylene cores but different substituents.
Organosilicon compounds: These compounds have silicon in place of germanium and exhibit similar chemical properties.
Organotin compounds: These compounds feature tin instead of germanium and are used in similar applications.
Uniqueness
2,2’-((Methyl(p-tolyl)germylene)dithio)bis(1-propylamine) is unique due to its specific combination of germylene, dithio, and amine groups
Propriétés
Numéro CAS |
91491-12-2 |
|---|---|
Formule moléculaire |
C14H26GeN2S2 |
Poids moléculaire |
359.1 g/mol |
Nom IUPAC |
2-[1-aminopropan-2-ylsulfanyl-methyl-(4-methylphenyl)germyl]sulfanylpropan-1-amine |
InChI |
InChI=1S/C14H26GeN2S2/c1-11-5-7-14(8-6-11)15(4,18-12(2)9-16)19-13(3)10-17/h5-8,12-13H,9-10,16-17H2,1-4H3 |
Clé InChI |
QGZZWTCFUGWRCR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)[Ge](C)(SC(C)CN)SC(C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






